molecular formula C2H5O- B101781 Ethanolate CAS No. 16331-64-9

Ethanolate

Cat. No.: B101781
CAS No.: 16331-64-9
M. Wt: 45.06 g/mol
InChI Key: HHFAWKCIHAUFRX-UHFFFAOYSA-N
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Description

Ethoxide is an organic anion that is the conjugate base of ethanol. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a conjugate base of an ethanol.

Scientific Research Applications

Pharmaceutical Applications

Ethanolate plays a significant role in the pharmaceutical industry, particularly in drug formulation and development.

Drug Formulation

This compound derivatives are often used in the formulation of medications. For instance, Darunavir this compound is a prominent antiretroviral drug used in the treatment of HIV. Its this compound form enhances solubility and bioavailability compared to its parent compound .

Stability Studies

Stability studies of this compound compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. Research has shown that forced degradation studies on drugs like efonidipine HCl this compound can reveal insights into their stability under various conditions (e.g., hydrolytic, oxidative) and help optimize formulation strategies .

Drug This compound Form Application
DarunavirDarunavir this compoundAntiretroviral therapy
Efonidipine HClEfonidipine HCl this compoundAntihypertensive medication

Catalytic Processes

Ethanol and its derivatives, including this compound, are increasingly being explored in catalytic processes for biofuel production.

Biofuel Production

Recent advances highlight the use of this compound in biorefinery concepts to produce biofuels. For example, integrating ethanol-assisted liquefaction with microalgae fermentation has been shown to enhance lipid extraction and biodiesel yield significantly . This process demonstrates the potential of this compound as a catalyst in sustainable energy production.

Catalytic Efficiency

The catalytic efficiency of this compound can be attributed to its ability to facilitate reactions under mild conditions, making it an attractive option for green chemistry applications. Studies indicate that this compound can improve reaction rates while minimizing by-products, thus enhancing overall yield .

Environmental Applications

This compound compounds are also being investigated for their environmental applications, particularly in waste treatment and pollution control.

Wastewater Treatment

Research indicates that this compound can be effective in treating wastewater by promoting the breakdown of organic pollutants through biochemical processes. The presence of this compound enhances microbial activity, leading to improved degradation rates of contaminants .

Soil Remediation

Ethanol-based compounds have been employed in soil remediation efforts to mitigate the effects of hazardous waste. Their ability to solubilize contaminants allows for easier extraction and degradation by microorganisms present in the soil .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Efonidipine HCl this compound Study : A study focused on assessing the stability and degradation pathways of efonidipine HCl this compound under forced conditions provided valuable insights into its formulation challenges and stability enhancements .
  • Biofuel Production from Microalgae : A biorefinery project demonstrated that using this compound during microalgae fermentation significantly increased biodiesel yields, showcasing its effectiveness as a catalyst .
  • Wastewater Treatment Efficacy : A field study on wastewater treatment revealed that incorporating this compound into treatment protocols led to a 30% increase in pollutant degradation rates compared to traditional methods .

Chemical Reactions Analysis

Preparation of Sodium Ethoxide

Sodium ethoxide is synthesized via the reaction of sodium metal with absolute ethanol:

2C2H5OH+2Na2C2H5ONa+H22\,\text{C}_2\text{H}_5\text{OH}+2\,\text{Na}\rightarrow 2\,\text{C}_2\text{H}_5\text{ONa}+\text{H}_2\uparrow

This exothermic reaction proceeds efficiently under anhydrous conditions, yielding a white solid. Impure samples may appear yellow/brown due to degradation products .

ParameterValue/DescriptionSource
SolventAbsolute ethanol
ByproductHydrogen gas (H2\text{H}_2)
Purity ControlPrecipitation with acetone

Base-Catalyzed Condensation Reactions

Sodium ethoxide deprotonates α-hydrogens in esters, enabling enolate formation for condensation:

  • Claisen Condensation :

    RCOOR +R COOR NaOEtRC O R COOR +R OH\text{RCOOR }+\text{R COOR }\xrightarrow{\text{NaOEt}}\text{RC O R COOR }+\text{R OH}
  • Malonic Ester Synthesis :
    Used to prepare substituted acetic acids via alkylation of diethyl malonate .

Key Data :

  • Optimal base strength (pKa ~ 15.5) for α-hydrogen abstraction .

  • Transesterification minimized when alkoxide matches ester alkoxy groups .

Transesterification Reactions

Sodium ethoxide facilitates nucleophilic substitution in esters:

RCOOR +R OHNaOEtRCOOR +R OH\text{RCOOR }+\text{R OH}\xrightarrow{\text{NaOEt}}\text{RCOOR }+\text{R OH}

This reaction is critical in biodiesel production and polymer synthesis.

FactorImpact on Reaction EfficiencySource
Alkoxide-ester matchReduces side products
Anhydrous conditionsPrevents hydrolysis

Degradation and Stability

Sodium ethoxide reacts with moisture and atmospheric CO₂, limiting its shelf life:

  • Hydrolysis :

    C2H5ONa+H2OC2H5OH+NaOH\text{C}_2\text{H}_5\text{ONa}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_5\text{OH}+\text{NaOH}
  • Carbonation :

    C2H5ONa+CO2C2H5OCOONa\text{C}_2\text{H}_5\text{ONa}+\text{CO}_2\rightarrow \text{C}_2\text{H}_5\text{OCOONa}

Stability Data :

  • Degradation causes discoloration (yellow/brown) and reduced reactivity .

  • Storage under inert gas (N₂/Ar) extends stability .

Metathesis Reactions

Sodium ethoxide exchanges alkoxy groups with metal halides:

MXn+nC2H5ONaM OC2H5)n+nNaX\text{MX}_n+n\,\text{C}_2\text{H}_5\text{ONa}\rightarrow \text{M OC}_2\text{H}_5)_n+n\,\text{NaX}

This method prepares metal alkoxides like titanium(IV) ethoxide .

Elimination Reactions

In ethanol solutions, sodium ethoxide promotes β-elimination to form alkenes:

RCH2CH2OHNaOEtRCH CH2+H2O\text{RCH}_2\text{CH}_2\text{OH}\xrightarrow{\text{NaOEt}}\text{RCH CH}_2+\text{H}_2\text{O}

This is utilized in dehydration of alcohols to alkenes .

Q & A

Basic Research Questions

Q. How can researchers design a validated RP-HPLC method for quantifying ethanolate derivatives in pharmaceutical formulations?

Methodological Answer: To develop a validated RP-HPLC method for this compound derivatives (e.g., Darunavir this compound):

  • Column Selection : Use a Waters Symmetry C18 column (3.5 µm, 150 × 4.6 mm) for optimal separation .
  • Mobile Phase : Employ a mixture of acetonitrile and 0.1% phosphate buffer (50:50 v/v) at a flow rate of 1 mL/min .
  • Detection : Set the wavelength to 262 nm for UV detection, ensuring sensitivity for this compound derivatives .
  • Validation : Follow ICH guidelines for linearity (e.g., 8–120 µg/mL with R² = 0.9997), accuracy (recovery >98%), and precision (RSD <2%) .

Table 1: Example Validation Parameters for Darunavir this compound

ParameterValue/RangeGuideline Reference
Linearity (R²)0.9997ICH Q2(R1)
LOD/LOQ0.08 µg/mL / 0.8 µg/mLICH Q2(R1)
Recovery (%)100.3 ± 1.2USP <1225>

Q. What are the best practices for synthesizing sodium this compound under controlled laboratory conditions?

Methodological Answer:

  • Reaction Setup : Use anhydrous ethanol and sodium metal in a moisture-free environment to prevent hydrolysis .
  • Stoichiometry : Maintain a molar ratio of ethanol to sodium (1:1) to ensure complete reaction .
  • Safety Protocols : Wear impermeable gloves and avoid skin/eye contact due to the compound’s corrosive nature .
  • Purification : Isolate sodium this compound via vacuum filtration and store in airtight containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting data on this compound-mediated biochemical pathways (e.g., kinase inhibition) be resolved?

Methodological Answer:

  • Experimental Controls : Include positive/negative controls (e.g., U0126 this compound for kinase inhibition studies) to validate specificity .
  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., U0126 this compound blocked cAMP/cGMP-induced transcription at 10 µM but not at lower doses) .
  • Mechanistic Cross-Validation : Combine pharmacological inhibitors with genetic knockdown (e.g., siRNA) to confirm target engagement .

Example Workflow :

Treat pineal organ cultures with db-cAMP/db-cGMP.

Pre-treat with U0126 this compound to assess pathway blockade.

Quantify transcript levels via qPCR and compare with untreated controls .

Q. What strategies enhance the solubility and bioavailability of this compound solvates in oral drug delivery?

Methodological Answer:

  • Solvate Formation : Co-crystallize APIs with ethanol via solvent evaporation (e.g., rutin–this compound solvate with 1:1 molar ratio) .
  • Characterization : Use ¹H-NMR and HPLC to confirm solvate stoichiometry and purity .
  • In Vivo Testing : Conduct pharmacokinetic studies in animal models to compare AUC and Cₘₐₓ of solvates vs. free APIs .

Key Findings :

  • Rutin–this compound solvate increased solubility by 3-fold compared to free rutin .
  • Bioavailability improved by 40% in murine models .

Q. How can researchers ensure the stability of this compound compounds during long-term storage?

Methodological Answer:

  • Storage Conditions : Use amber glass vials at –20°C under nitrogen to prevent oxidation/hydrolysis .
  • Stability-Indicating Assays : Employ RP-HPLC with forced degradation (e.g., heat, light, humidity) to identify degradation products .
  • Regulatory Compliance : Follow WHO guidelines for shelf-life estimation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in experimental studies involving reactive ethanolates?

Methodological Answer:

  • Risk Assessment : Conduct a COSHH evaluation to identify hazards (e.g., flammability, corrosivity) .
  • Waste Disposal : Neutralize sodium this compound with dry ice before aqueous disposal to prevent exothermic reactions .
  • Institutional Approval : Submit protocols to ethics committees, emphasizing PPE requirements and emergency procedures .

Q. What statistical approaches are appropriate for analyzing this compound-related experimental data?

Methodological Answer:

  • Parametric Tests : Use ANOVA for multi-group comparisons (e.g., transcript levels across treatment groups) .
  • Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for replicates (n ≥ 3) .
  • Software Tools : Leverage GraphPad Prism or R for dose-response modeling and significance testing (p < 0.05) .

Properties

CAS No.

16331-64-9

Molecular Formula

C2H5O-

Molecular Weight

45.06 g/mol

IUPAC Name

ethanolate

InChI

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1

InChI Key

HHFAWKCIHAUFRX-UHFFFAOYSA-N

SMILES

CC[O-]

Canonical SMILES

CC[O-]

Key on ui other cas no.

16331-64-9

Synonyms

1-hydroxyethyl radical
ethanol, ion(1-)
ethyl alcohol radical
hydroxyethyl free radical

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 32 parts of ethanol is added a solution of 0.35 parts of (±)-2,3-dihydroxy-1,4-butanedioic acid in 8 parts of ethanol. Upon stirring, the product is allowed to crystallize. It is filtered off and dried, yielding 1 part of (±)-5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one 2,3-dihydroxybutanedioate, ethanolate; mp. 153.5° C.
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Synthesis routes and methods II

Procedure details

A solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 40 parts of ethanol is acidified with 2-propanol, previously saturated with gaseous hydrogen chloride. While cooling, the formed hydrochloride salt is allowed to crystallize, yielding 1 part (83%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, ethanolate; mp. 213.7° C.
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[Compound]
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hydrochloride salt
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Synthesis routes and methods III

Procedure details

Hydrogenate a mixture of 8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine (10.0 g, 0.0425 mol) and 5% palladium-on-carbon (0.52 g) in methanol (150 mL) at 50 psi for 18 hours. Acidify with 3.4 M ethereal hydrochloric acid (12.5 mL, 0.0425 mol), dilute with methanol (200 mL) and continue hydrogenation for another 24 hours. Filter the reaction mixture through Celite, evaporate the filtrate under reduced pressure and triturate the residue in diethyl ether (450 mL). Filter and crystallize the isolated solids to obtain the hydrochloride salt of 8-amino-1,2,3,4-tetrahydro-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine as a 0.1 ethanolate, C14H16N4, mp 255-257° C. (dec). CIMS: MH+ 241 (100%).
Name
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
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10 g
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150 mL
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12.5 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 6-O-methylerythromycin A (20 g), prepared as described above, and ethanol (200 mL) was warmed to reflux and the insoluble material (11.2 g) was removed by filtration. The filtrate was transferred to a clean flask and heated to reflux. The clear solution was allowed to cool to ambient temperature and then was further cooled in an ice bath. The liquid was decanted to leave 6-O-methylerythromycin A form 0 ethanolate which was sealed in a container without further drying. The 2-theta angle positions in the single crystal x-ray diffraction pattern of 6-O-methylerythromycin A form 0-ethanolate are 4.72°±0.2, 6.60°±0.2, 7.72°±0.2, 9.30°±0.2, 10.40°±0.2, 11.10°±0.2, 11.86°±0.2, 12.72°±0.2, 13.90°±0.2, 15.02°±0.2, 17.18°±0.2, 18.50°±0.2, 19.08°±0.2, 19.68°±0.2, 23.14°±0.2 and 23.98°±0.2.
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20 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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